

3,5-Dimethylheptane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-depth Technical Guide on **3,5-Dimethylheptane** as a Model Branched Alkane for Researchers, Scientists, and Drug Development Professionals.

Introduction

3,5-Dimethylheptane (C₉H₂₀) is a branched-chain alkane that serves as a crucial model compound in various scientific disciplines, particularly in the fields of combustion chemistry, atmospheric science, and as a reference standard in analytical chemistry.^{[1][2]} Its well-defined branched structure provides a simplified yet representative model for the complex hydrocarbon mixtures found in transportation fuels, such as gasoline and jet fuel.^{[1][3]} This guide offers a comprehensive overview of the physical and chemical properties, synthesis, key reactions, and applications of **3,5-dimethylheptane**, with a focus on its role as a model compound. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in fuel development, combustion modeling, and atmospheric chemistry studies.

Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of **3,5-dimethylheptane** is essential for its application in research and development. This section summarizes its key physicochemical and spectroscopic data in tabular format for easy reference.

Physical and Thermodynamic Properties

The physical and thermodynamic properties of **3,5-dimethylheptane** are critical for its use in combustion and fuel surrogate models. These properties influence its behavior under various temperature and pressure conditions.

Property	Value	Unit	Source(s)
Molecular Formula	C ₉ H ₂₀	-	[4] [5]
Molecular Weight	128.26	g/mol	[4] [5]
CAS Number	926-82-9	-	[5]
Appearance	Colorless liquid	-	[4]
Odor	Acrid, pungent	-	[4]
Melting Point	-102.89	°C	
Boiling Point	136	°C	
Density	0.73	g/cm ³	
Flash Point	23	°C	
Vapor Pressure	9.18	mmHg at 25°C	
Refractive Index	1.4040-1.4070	-	
Water Solubility	Insoluble	-	
Standard Enthalpy of Formation (gas, ΔfH°gas)	-239.65	kJ/mol	[6]
Standard Gibbs Free Energy of Formation (ΔfG°)	20.02	kJ/mol	[6]
Enthalpy of Vaporization (ΔvapH°)	34.85	kJ/mol	[6]
Critical Temperature (Tc)	574.89	K	[6]
Critical Pressure (Pc)	2342.82	kPa	[6]

Spectroscopic Data

Spectroscopic data is vital for the identification and structural elucidation of **3,5-dimethylheptane**. The following table summarizes its key spectral features.

Spectrum Type	Key Peaks/Features	Source(s)
¹ H NMR	Complex aliphatic signals, typically in the 0.8-1.5 ppm range.	[7]
¹³ C NMR	Signals corresponding to the different carbon environments in the branched alkane chain.	[8]
Mass Spectrometry (EI)	Molecular ion (m/z 128) may be weak or absent. Characteristic fragmentation pattern with prominent peaks resulting from cleavage at the branched positions.	[9]
Infrared (IR)	C-H stretching vibrations (~2850-2960 cm ⁻¹), C-H bending vibrations (~1375-1465 cm ⁻¹).	[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **3,5-dimethylheptane** and its use in key experimental setups.

Synthesis of 3,5-Dimethylheptane

A common laboratory-scale synthesis of **3,5-dimethylheptane** involves a Grignard reaction followed by dehydration and hydrogenation.

Step 1: Synthesis of 3,5-Dimethylheptan-3-ol via Grignard Reaction

Objective: To synthesize the tertiary alcohol intermediate, 3,5-dimethylheptan-3-ol, by reacting 3-pentanone with sec-butylmagnesium bromide.

Materials:

- Magnesium turnings
- Dry diethyl ether or tetrahydrofuran (THF)
- sec-Butyl bromide
- 3-Pentanone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

- Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.
- Add a solution of sec-butyl bromide in dry diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.
- Once the reaction is initiated, add the remaining sec-butyl bromide solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-pentanone in dry diethyl ether dropwise from the dropping funnel with vigorous stirring. A white precipitate will form.

- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
- Work-up: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.
- Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with two portions of diethyl ether.
- Combine the organic layers and wash with brine. Dry the ether solution over anhydrous sodium sulfate.
- Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain crude 3,5-dimethylheptan-3-ol.[\[10\]](#)[\[11\]](#)

Step 2: Dehydration of 3,5-Dimethylheptan-3-ol

Objective: To dehydrate the tertiary alcohol to form a mixture of isomeric alkenes (3,5-dimethylheptenes).

Materials:

- Crude 3,5-dimethylheptan-3-ol
- Concentrated sulfuric acid (H_2SO_4) or anhydrous copper(II) sulfate
- Distillation apparatus

Procedure:

- Place the crude 3,5-dimethylheptan-3-ol in a distillation flask.
- Add a catalytic amount of concentrated sulfuric acid or a small amount of anhydrous copper(II) sulfate.
- Heat the mixture to gently distill the alkene products as they are formed.
- Collect the distillate, which will be a mixture of isomeric 3,5-dimethylheptenes.

Step 3: Hydrogenation of 3,5-Dimethylheptenes

Objective: To reduce the double bonds in the alkene mixture to obtain the final product, **3,5-dimethylheptane**.

Materials:

- Mixture of 3,5-dimethylheptenes
- Palladium on carbon (Pd/C) catalyst (5% or 10%)
- Ethanol or ethyl acetate as a solvent
- Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

- Dissolve the alkene mixture in ethanol or ethyl acetate in a suitable reaction vessel.
- Add a catalytic amount of Pd/C.
- Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).
- Stir the mixture vigorously at room temperature until the reaction is complete (can be monitored by TLC or GC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Remove the solvent by distillation to obtain pure **3,5-dimethylheptane**.

Pyrolysis of 3,5-Dimethylheptane

The pyrolysis of **3,5-dimethylheptane** is a key reaction for understanding its high-temperature decomposition pathways, which is relevant to its performance as a fuel component. The following is a general protocol that can be adapted for **3,5-dimethylheptane**.[\[12\]](#)[\[13\]](#)

Objective: To study the thermal decomposition of **3,5-dimethylheptane** at high temperatures in an inert atmosphere.

Experimental Setup: A typical pyrolysis setup consists of a heated reactor (e.g., a quartz tube furnace), a system for delivering the alkane and a carrier gas, and a product analysis system (e.g., gas chromatography-mass spectrometry, GC-MS).

Procedure:

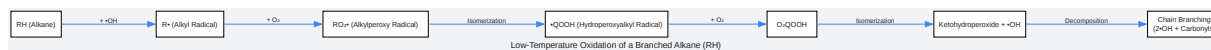
- **Reactor Preparation:** Heat the pyrolysis reactor to the desired temperature (typically in the range of 500-900 °C) under a continuous flow of an inert carrier gas (e.g., nitrogen or argon) to ensure an oxygen-free environment.
- **Sample Introduction:** Introduce a controlled flow of **3,5-dimethylheptane** vapor, carried by the inert gas, into the hot zone of the reactor. The residence time of the alkane in the reactor is controlled by the flow rates of the carrier gas and the alkane.
- **Product Collection and Analysis:** The effluent from the reactor, containing unreacted **3,5-dimethylheptane** and its pyrolysis products, is passed through a sampling loop connected to a GC-MS system for separation and identification of the products.
- **Data Analysis:** Analyze the GC-MS data to identify the major and minor pyrolysis products and to determine their relative abundances. This information is used to deduce the primary decomposition pathways and reaction mechanisms.[\[12\]](#)[\[13\]](#)

Signaling Pathways and Logical Relationships

This section provides visual representations of key reaction pathways and experimental workflows relevant to the study of **3,5-dimethylheptane**.

Low-Temperature Oxidation Pathway of a Branched Alkane

The low-temperature oxidation of alkanes is a complex process involving a series of radical chain reactions. The following diagram illustrates a generalized pathway for a branched alkane like **3,5-dimethylheptane**. This process is crucial for understanding engine knock and autoignition phenomena.[\[14\]](#)

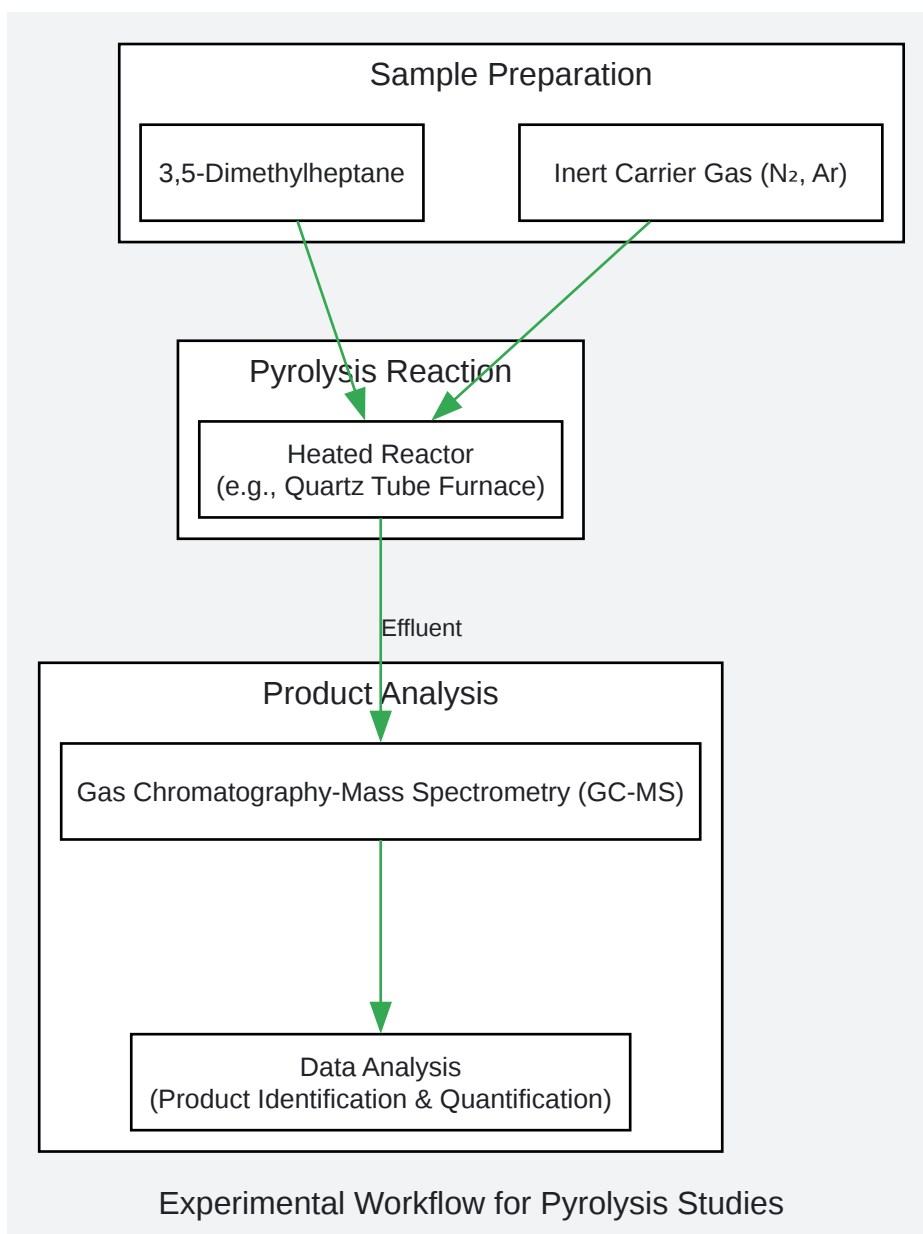


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Caption: Generalized low-temperature oxidation pathway for a branched alkane.

Experimental Workflow for Pyrolysis Studies

The following diagram outlines the typical experimental workflow for studying the pyrolysis of a model compound like **3,5-dimethylheptane**.



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Caption: Typical experimental workflow for pyrolysis studies of alkanes.

Applications as a Model Branched Alkane

3,5-Dimethylheptane's specific branched structure makes it an invaluable tool in several areas of research.

Combustion and Fuel Surrogate Development

3,5-Dimethylheptane is a component of several proposed surrogate mixtures for jet fuels.[2] [15] Real fuels are complex mixtures of hundreds of hydrocarbons, making them computationally prohibitive to model in detail. Surrogates are simpler mixtures of a few well-characterized compounds that are designed to emulate the physical and chemical properties of the real fuel. The inclusion of **3,5-dimethylheptane** in these surrogates helps to represent the branched alkane fraction of the fuel, which significantly influences its combustion properties, such as ignition delay and flame speed.[3]

Atmospheric Chemistry

Branched alkanes are emitted into the atmosphere from various sources, including vehicle exhaust and industrial processes. Their atmospheric oxidation, primarily initiated by hydroxyl (OH) radicals, contributes to the formation of secondary organic aerosols (SOA) and ozone.[1] Studying the atmospheric chemistry of **3,5-dimethylheptane** provides insights into the reaction mechanisms, product formation, and overall atmospheric impact of this class of compounds. The reaction with OH radicals leads to the formation of alkyl radicals, which then react with oxygen and nitrogen oxides (NO_x) in the atmosphere to form a variety of oxygenated products. [8]

Spectroscopic and Analytical Reference

Due to its well-defined structure and properties, **3,5-dimethylheptane** is used as a reference compound in analytical techniques such as gas chromatography and mass spectrometry.[9] Its known retention time and fragmentation pattern can be used to calibrate instruments and to help identify unknown branched alkanes in complex mixtures.

Conclusion

3,5-Dimethylheptane serves as a fundamentally important model compound for the study of branched alkanes. Its well-characterized physical, chemical, and spectroscopic properties, combined with its relevance to practical applications in fuels and atmospheric science, make it an ideal subject for detailed investigation. This technical guide has provided a comprehensive overview of **3,5-dimethylheptane**, from its synthesis and key reactions to its applications as a model compound. The presented data, experimental protocols, and reaction pathways are intended to be a valuable resource for researchers seeking to understand and utilize this important molecule in their work. Further research into the detailed kinetics and mechanisms of

its combustion and atmospheric oxidation will continue to enhance its value as a model for more complex hydrocarbon systems.

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- To cite this document: BenchChem. [3,5-Dimethylheptane: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146769#3-5-dimethylheptane-as-a-model-branched-alkane]

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